
2-cloro-N,N-dietilpiridin-4-amina
Descripción general
Descripción
2-chloro-N,N-diethylpyridin-4-amine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N,N-diethylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-diethylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario de síntesis orgánica
2-cloro-N,N-dietilpiridin-4-amina: se utiliza como intermediario en la síntesis orgánica. Sirve como bloque de construcción para crear moléculas más complejas, particularmente en la industria farmacéutica . Su estructura permite diversas sustituciones y modificaciones, habilitando la síntesis de una amplia gama de compuestos.
Química medicinal
En química medicinal, este compuesto se explora por su potencial para actuar como precursor en la síntesis de candidatos a fármacos. Puede contribuir al desarrollo de nuevos agentes terapéuticos, incluyendo antihistamínicos, fármacos antiinflamatorios y potencialmente medicamentos antivirales .
Química agrícola
Los derivados del compuesto podrían investigarse para su uso en agricultura, como el desarrollo de nuevos pesticidas o herbicidas. Su estructura química podría modificarse para mejorar la eficacia y la selectividad de dichos agentes .
Ciencia de materiales
En ciencia de materiales, This compound podría desempeñar un papel en la creación de nuevos polímeros o recubrimientos. Sus propiedades podrían aprovecharse para mejorar la durabilidad o la funcionalidad de los materiales utilizados en diversas industrias .
Ciencia ambiental
Esta sustancia química puede tener aplicaciones en ciencia ambiental, particularmente en el estudio de contaminantes ambientales. Podría utilizarse como trazador o marcador para comprender las reacciones químicas y los procesos de degradación en el medio ambiente .
Investigación bioquímica
En bioquímica, el compuesto podría utilizarse para estudiar vías biológicas o como reactivo en ensayos bioquímicos. Su papel en la unión a enzimas o receptores específicos puede ser fundamental para comprender los procesos celulares .
Propiedades
IUPAC Name |
2-chloro-N,N-diethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOJVCBNILARHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)



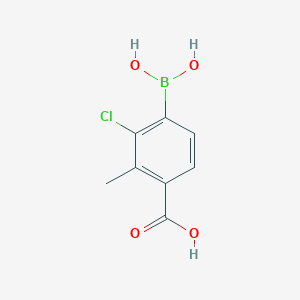

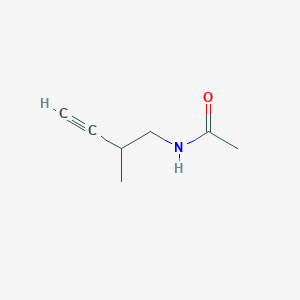

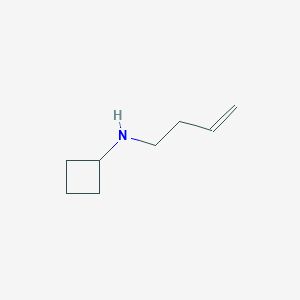

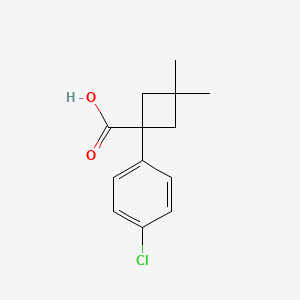
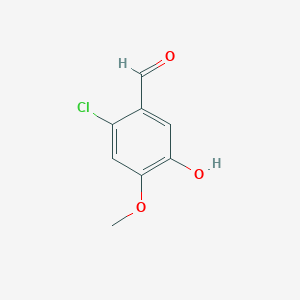
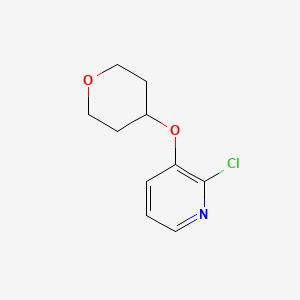
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
